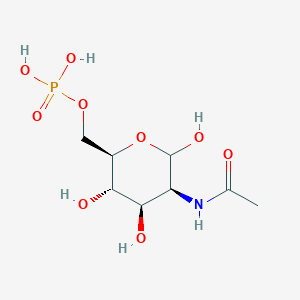
N-Acetyl-D-mannosamine 6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate typically involves multiple steps, starting from simpler precursors. The process often includes the protection and deprotection of functional groups, selective acylation, and phosphorylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways. Its structural similarity to natural substrates allows it to interact with various enzymes, providing insights into their function and regulation.
Medicine
In medicine, ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate has potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The acetamido and phosphate groups play crucial roles in binding to the active sites of enzymes, while the hydroxyl groups facilitate hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate
- ((2R,3S,4R,5S)-5-(2,4-Dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-5-fluoro-3,4-dihydroxytetrahydro-2-furanyl)methyl dihydrogen phosphate
Uniqueness
The uniqueness of ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H16NO9P |
|---|---|
Peso molecular |
301.19 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5+,6-,7-,8?/m1/s1 |
Clave InChI |
BRGMHAYQAZFZDJ-ZTVVOAFPSA-N |
SMILES isomérico |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
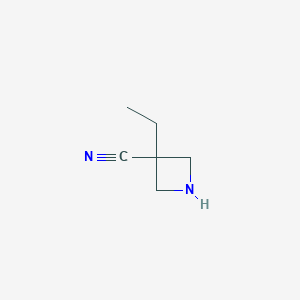
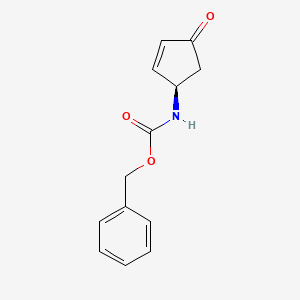

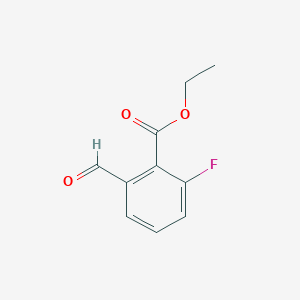

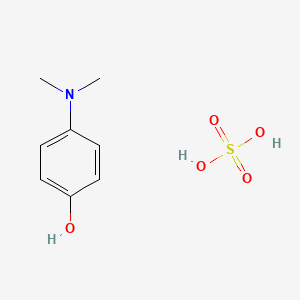

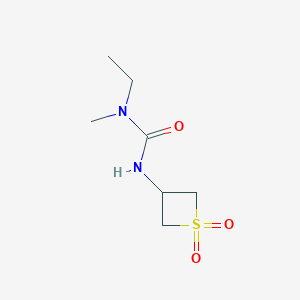
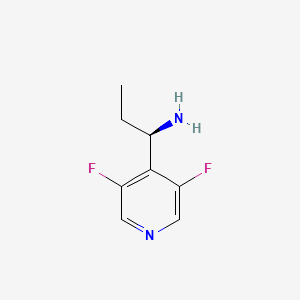

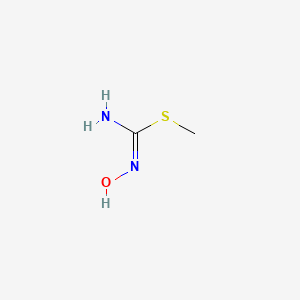
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
